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Compound of Interest

2-Bromo-4-isopropyl-
Compound Name:
cyclohexanone

Cat. No. B8514509

This technical guide provides a comprehensive overview of the physicochemical properties,
synthesis, and reactivity of 2-Bromo-4-isopropyl-cyclohexanone. The information is intended
for researchers, scientists, and professionals in the field of drug development and organic
synthesis.

Core Physicochemical Properties

Quantitative data for 2-Bromo-4-isopropyl-cyclohexanone and its precursor, 4-
iIsopropylcyclohexanone, are summarized in the table below. It is important to note that most of
the data for the target compound are computed, as experimental values are not readily
available in the reviewed literature.
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Property

2-Bromo-4-isopropyl-
cyclohexanone

4-isopropylcyclohexanone

Molecular Formula

CoH15BrO[1]

CoH160[2][3]

Molecular Weight 219.12 g/mol [1] 140.22 g/mol [2][3]
2-bromo-4-propan-2- 4-isopropylcyclohexan-1-
IUPAC Name Prop propyiey
ylcyclohexan-1-one[1] one[3]
Melting Point No data available No data available
- , _ 195-196 °C at 760 mmHg
Boiling Point No data available ]
(estimated)[2]
Density No data available No data available
XLogP3 2.9[1] 2.2 (estimated)[2]
- ) ] Soluble in alcohol; 672.7 mg/L
Solubility Soluble in organic solvents.[4]

in water.[2]

Synthesis and Characterization

The primary route for the synthesis of 2-Bromo-4-isopropyl-cyclohexanone is the a-

bromination of its precursor, 4-isopropylcyclohexanone.[4] This reaction typically proceeds via

an enol or enolate intermediate.

Experimental Workflow: Synthesis

Below is a logical workflow for the synthesis of 2-Bromo-4-isopropyl-cyclohexanone.
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Synthesis of 2-Bromo-4-isopropyl-cyclohexanone

4-isopropylcyclohexanone
in a suitable solvent
(e.g., acetic acid, methanol)

tep 1

Addition of Brominating Agent
(e.g., Br2, NBS)

tep 2

Reaction Stirring
(with or without catalyst, e.g., HBr)

tep 3

Quenching and Work-up
(e.g., addition of water and extraction with an organic solvent)

tep 4

Purification
(e.g., column chromatography, distillation)

Step 5

2-Bromo-4-isopropyl-cyclohexanone

Click to download full resolution via product page

Caption: Synthetic workflow for 2-Bromo-4-isopropyl-cyclohexanone.

Detailed Experimental Protocol: Synthesis

e Reaction Setup: To a solution of 4-isopropylcyclohexanone in a suitable solvent such as
glacial acetic acid or methanol, add a catalytic amount of hydrobromic acid.
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Bromination: While stirring, slowly add an equimolar amount of bromine (Brz) or N-
bromosuccinimide (NBS) to the solution. The reaction temperature should be maintained,
typically at or below room temperature, to control selectivity and minimize side reactions.

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer
chromatography (TLC) or gas chromatography (GC).

Work-up: Once the reaction is complete, the mixture is quenched by the addition of water.
The product is then extracted into an organic solvent such as diethyl ether or
dichloromethane. The organic layer is washed with a saturated sodium bicarbonate solution
to neutralize any remaining acid, followed by a brine wash.

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the
solvent is removed under reduced pressure. The crude product can be purified by column
chromatography on silica gel or by distillation under reduced pressure to yield pure 2-
Bromo-4-isopropyl-cyclohexanone.

Characterization Protocols

The structure and purity of the synthesized 2-Bromo-4-isopropyl-cyclohexanone can be

confirmed using the following spectroscopic techniques:

e Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: The proton NMR spectrum is expected to show characteristic signals for the
isopropyl group (a doublet and a septet), the proton at the bromine-bearing carbon (a
multiplet), and the protons on the cyclohexanone ring. The chemical shift and multiplicity of
the proton alpha to the bromine and carbonyl group will be indicative of its stereochemistry
(axial or equatorial).

o 183C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon, the
carbon attached to the bromine, the carbons of the isopropyl group, and the other carbons
of the cyclohexanone ring.

« Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band
characteristic of the carbonyl (C=0) stretching vibration, typically in the range of 1715-1735
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cm~1, The C-Br stretching vibration will appear in the fingerprint region, usually between 500
and 700 cm™1,

o Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M*) and a
characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a
bromine atom (due to the natural isotopic abundance of 7°Br and 8!Br). Fragmentation
patterns would likely involve the loss of a bromine atom and cleavage of the cyclohexanone

ring.

Reactivity and Potential Applications

As an a-bromoketone, 2-Bromo-4-isopropyl-cyclohexanone is a versatile intermediate in
organic synthesis. Its reactivity is characterized by the presence of two electrophilic centers:
the carbonyl carbon and the a-carbon bearing the bromine atom.

General Reactivity Pathways

The following diagram illustrates the principal reaction pathways for a-bromoketones.

Reactivity of a-Bromoketones

2-Bromo-4-isopropyl-cyclohexanone

Attack at a—carbwh strong Nith base
Nucleophilic Substitution (SN2) Favorskii Rearrangement Reaction at Carbonyl Group

Click to download full resolution via product page

Nucleophilic addition

Caption: General reactivity of 2-Bromo-4-isopropyl-cyclohexanone.

e Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions at
the a-carbon, where the bromine atom is displaced by a variety of nucleophiles.[4] This
allows for the introduction of a wide range of functional groups.
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o Favorskii Rearrangement: In the presence of a strong base, a-haloketones can undergo the
Favorskii rearrangement to yield carboxylic acid derivatives.

o Elimination Reactions: Treatment with a base can also lead to the elimination of HBr,
resulting in the formation of an a,3-unsaturated ketone.

e Reactions at the Carbonyl Group: The carbonyl group can be targeted by nucleophiles,
leading to addition products. It can also be reduced to the corresponding alcohol.

The synthetic versatility of 2-Bromo-4-isopropyl-cyclohexanone makes it a valuable building
block for the synthesis of more complex molecules, including potential pharmaceutical agents
and other biologically active compounds.

Safety and Handling

2-Bromo-4-isopropyl-cyclohexanone should be handled with care in a well-ventilated fume
hood. As with other a-haloketones, it is likely to be a lachrymator and an irritant to the skin,
eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves,
safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer
to the Material Safety Data Sheet (MSDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b8514509#physicochemical-properties-of-2-bromo-
4-isopropyl-cyclohexanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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